Antiretroviral Activity vs. Compound 5b
In a head-to-head RT-PCR assay evaluating antiretroviral capacity, DNA polymerase-IN-4 (Compd 5c) demonstrated dose-dependent inhibition with an IC₅₀ of 134.22 ± 2.37 µM [1][2]. In contrast, its close structural analog, Compd 5b (7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one), was completely inactive in the same assay at the screening concentration of 250 µM [3]. This difference is attributed to the length of the O-alkenylepoxy chain; 5c possesses a 4,5-epoxypentane group, whereas 5b has a 3,4-epoxybutane group [4].
| Evidence Dimension | Antiretroviral inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 134.22 ± 2.37 µM |
| Comparator Or Baseline | Compound 5b (7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one): Inactive |
| Quantified Difference | > 250 µM vs. 134.22 µM (active vs. inactive) |
| Conditions | In vitro RT-PCR assay, initial screening at 250 µM |
Why This Matters
For laboratories conducting antiretroviral mechanism studies, procurement of 5c over 5b is essential; the latter will not yield any activity in this assay.
- [1] Bruna-Haupt, E. F.; et al. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega 2023, 8 (29), 26479-26496. (Abstract: 5c antiretroviral IC50 134.22 µM). View Source
- [2] Bruna-Haupt, E. F.; et al. ACS Omega 2023, 8 (29), 26479-26496. PMC10373209, Section 2.2.4: 5c IC50 134.22 ± 2.37 µM in RT-PCR assay. View Source
- [3] Bruna-Haupt, E. F.; et al. ACS Omega 2023, 8 (29), 26479-26496. PMC10373209, Section 2.2.4: 'compound 5b without activity'. View Source
- [4] Bruna-Haupt, E. F.; et al. ACS Omega 2023, 8 (29), 26479-26496. PMC10373209, Section 2.2.4: SAR discussion on 4,5-epoxypentane vs. 3,4-epoxybutane. View Source
